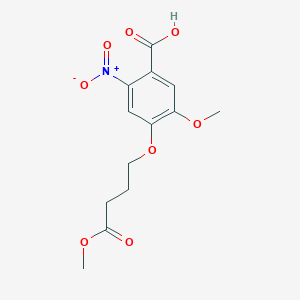
5-Methoxy-4-(4-methoxy-4-oxobutoxy)-2-nitrobenzoic acid
Cat. No. B8506369
M. Wt: 313.26 g/mol
InChI Key: QGSHWDKXHZESNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08637664B2
Procedure details


The slightly wet nitroaldehyde 12 (80 g, wet) was dissolved in acetone (500 mL) in a 2 L flask fitted with a condenser and a mechanical stirrer. A hot solution of 10% potassium permanganate (50 g in 500 mL of water) was quickly added via a dropping funnel (in 5 to 10 minutes). Halfway through the addition the solution began to reflux violently and until the end of the addition. The solution was allowed to stir and cool down for an hour and was then filtered through celite and the brown residue was washed with 1 L of hot water. The filtrate was transferred in a large flask and a solution of sodium bisulfite (80 g in 500 mL 1N HCl) was added. The final volume was adjusted to 3 L by addition of water, and the pH was adjusted to 1 with conc. HCl. The product 42 precipitated and it was filtered and dried. 31 g (50% yield over 2 steps). The product was pure as proved by TLC (85/15/0.5 EtOAc/MeOH/Acetic acid). 1H NMR (CDCl3) δ 7.33 (1H, s), 7.19 (1H, s), 4.09 (2H, t, J=5.72 Hz), 3.91 (3H, s), 3.64 (3H, s), 2.50 (2H, t, J=6.98 Hz), 2.14 (2H, p, J=6.33 Hz); 13C NMR (DMSO-d6) δ 172.8, 166.0, 151.8, 149.1, 141.3, 121.2, 111.3, 107.8, 68.1, 56.4, 51.3, 29.7, 23.8; IR (golden gate) vmax 1736, 1701, 1602, 1535, 1415, 1275, 1220, 1054, 936, 879, 820, 655 cm−1; MS (ES−) m/z (relative intensity) 312.01 ([M−H]−, 100).



Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:21])[CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[C:11]([CH:17]=[O:18])=[CH:10][C:9]=1[O:19][CH3:20].[Mn]([O-])(=O)(=O)=[O:23].[K+]>CC(C)=O>[CH3:20][O:19][C:9]1[C:8]([O:7][CH2:6][CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:21])=[CH:13][C:12]([N+:14]([O-:16])=[O:15])=[C:11]([CH:10]=1)[C:17]([OH:23])=[O:18] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC)=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a condenser and a mechanical stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Halfway through the addition the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux violently and until the end of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cool down for an hour
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the brown residue was washed with 1 L of hot water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was transferred in a large flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a solution of sodium bisulfite (80 g in 500 mL 1N HCl) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The final volume was adjusted to 3 L by addition of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product 42 precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
it was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])OCCCC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
